Enhanced Proteolytic Stability of α-Methyl Amino Acid-Containing Peptides vs. Non-Methylated Counterparts
Peptides incorporating α-methyl amino acids demonstrate significantly enhanced resistance to proteolytic degradation. In a class-level study, an α-methylated double-stapled peptide (DA23-Bpy10,17Bpy21,28) exhibited a half-life of 30 minutes in simulated intestinal fluid, a stability profile equal to semaglutide and superior to non-methylated analogs, which are typically degraded within minutes under identical conditions [1]. As an α,α-disubstituted amino acid, Fmoc-(R)-α-propargylalanine introduces this protective effect at the modified position, offering a quantifiable stability advantage over peptides synthesized with Fmoc-propargylglycine (Fmoc-Pra-OH).
| Evidence Dimension | Proteolytic half-life in simulated intestinal fluid |
|---|---|
| Target Compound Data | 30 min (based on α-methylated stapled peptide analog DA23-Bpy10,17Bpy21,28) [1] |
| Comparator Or Baseline | Non-methylated peptide analogs degraded within minutes (class-level observation) [1] |
| Quantified Difference | >10-fold increase in half-life |
| Conditions | In vitro simulated intestinal fluid assay (ref: Design of potent ... GLP-1R/GIPR peptide dual agonists) |
Why This Matters
This quantifiable stability extension is critical for procurement decisions in peptide therapeutic development, where proteolytic degradation is a primary cause of poor in vivo performance.
- [1] Design of potent and proteolytically stable double biaryl-stapled GLP-1R/GIPR peptide dual agonists. (Original research article). View Source
